

Crystal structure of 2-Fluoro-6-nitroaniline and its analogs

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An In-depth Technical Guide to the Crystal Structure of **2-Fluoro-6-nitroaniline** and its Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of **2-fluoro-6-nitroaniline** and a detailed comparative study of its structurally related analogs.

While, to date, a definitive crystal structure for **2-fluoro-6-nitroaniline** has not been deposited in the Cambridge Structural Database (CSD), this guide leverages crystallographic data from its halogenated and positional isomers to predict its molecular conformation and supramolecular assembly. By examining the intricate interplay of intermolecular forces, including hydrogen bonding and halogen interactions, we can construct a robust hypothesis for the solid-state architecture of this important synthetic intermediate. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, providing both a predictive framework and the experimental blueprint for the empirical determination of this elusive crystal structure.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of compounds in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, agrochemicals, and dyes.^[1] The

strategic placement of electron-withdrawing groups, such as nitro functionalities, and halogens on the aniline scaffold significantly influences the molecule's reactivity, physicochemical properties, and biological activity. **2-Fluoro-6-nitroaniline**, in particular, is a valuable building block due to the unique electronic properties conferred by the ortho-fluoro and ortho-nitro substituents relative to the amino group. These substituents can modulate the pKa of the amine, direct further chemical transformations, and participate in specific intermolecular interactions that dictate the crystal packing and, consequently, the solid-state properties of the material.[2][3]

Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for drug development and materials science. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's solubility, bioavailability, and stability.[4] Therefore, a thorough characterization of the crystal structure of **2-fluoro-6-nitroaniline** and its analogs is essential for controlling these properties and ensuring the development of robust and efficacious products.

Predicted Crystal Structure of **2-Fluoro-6-nitroaniline**: A Hypothesis Driven by Analog Data

In the absence of an experimentally determined crystal structure for **2-fluoro-6-nitroaniline**, we can formulate a strong hypothesis regarding its key structural features by analyzing its close chemical relatives. The primary intramolecular interaction expected to dominate the conformation of **2-fluoro-6-nitroaniline** is a strong N-H…O hydrogen bond between one of the amine hydrogens and an oxygen atom of the adjacent nitro group. This is a common feature in ortho-nitroanilines.[5] Additionally, a weaker intramolecular N-H…F hydrogen bond is also possible, which has been observed in other ortho-fluoroaniline derivatives.[6][7][8] The presence of these intramolecular hydrogen bonds would lead to a relatively planar molecular conformation, creating a stable six-membered ring-like structure.

The following diagram illustrates the predicted intramolecular hydrogen bonding network in **2-fluoro-6-nitroaniline**.

Caption: Predicted intramolecular hydrogen bonding in **2-fluoro-6-nitroaniline**.

Comparative Crystallographic Analysis of Analogs

To substantiate our predictions for **2-fluoro-6-nitroaniline**, we will now examine the experimentally determined crystal structures of its halogenated and positional analogs.

The Influence of Halogen Substitution: A Tale of Two Halogens

The crystal structures of 2-bromo-6-nitroaniline and 2-chloro-4-nitroaniline offer valuable insights into how different halogens can influence crystal packing.[4][9] While not a direct 2-chloro-6-nitro analog, the 2-chloro-4-nitroaniline structure still provides relevant data on the participation of chlorine in intermolecular interactions.

Comp	CCDC	Cryst	Spac						
ound	#	al	e	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
		Syste	Group	m	p				
2- Bromo -6- nitroan iline[4]	20213 17	Monoc linic	P2 ₁ /n	4.4477	11.446 9	13.824 4	94.635	701.5	4
2- Chloro -4- nitroan iline[9]	-	Monoc linic	P2 ₁ /c	13.623 3	3.7445	13.642 0	91.768	695.6	4
2- Fluoro -5- nitroan iline[6]	18292 79	Monoc linic	P2 ₁ /n	12.196 7	3.8443	14.453 9	102.14 3	662.3	4

Table 1: Comparative Crystallographic Data of Halogenated Nitroaniline Analogs.

In the crystal structure of 2-bromo-4-nitroaniline, an intramolecular N-H···Br hydrogen bond is observed, which contributes to the planarity of the molecule.[10] The packing is further

stabilized by intermolecular N-H···O and N-H···N hydrogen bonds. For 2-bromo-4,6-dinitroaniline, N-H···O and C-H···O hydrogen bonds, along with weak C-Br···π interactions, create a three-dimensional network.[11]

The Role of Fluorine: A Study of 2-Fluoro-5-nitroaniline

The crystal structure of 2-fluoro-5-nitroaniline provides the most direct insight into the likely interactions involving the fluorine atom in our target molecule.[6][12][13] In this structure, a notable intramolecular N-H···F hydrogen bond is present.[6] The crystal packing is consolidated by intermolecular C-H···O and N-H···O hydrogen bonds, which form double chains.[6] The dihedral angle between the nitro group and the benzene ring is minimal (3.68°), indicating a high degree of planarity, which is a feature we predict for **2-fluoro-6-nitroaniline**.[6]

The supramolecular assembly of these analogs is dictated by a delicate balance of hydrogen bonds, halogen bonds (in the case of bromine and chlorine), and π-π stacking interactions. It is highly probable that **2-fluoro-6-nitroaniline** will also exhibit a densely packed structure governed by similar intermolecular forces.

Experimental Protocols for Crystal Structure Determination

For researchers aiming to empirically determine the crystal structure of **2-fluoro-6-nitroaniline**, the following experimental workflow is recommended.

Synthesis and Purification of 2-Fluoro-6-nitroaniline

A common synthetic route to **2-fluoro-6-nitroaniline** involves the hydrolysis of N-(2-fluoro-6-nitrophenyl)acetamide under acidic conditions.[11]

Step-by-Step Protocol:

- Dissolve N-(2-fluoro-6-nitrophenyl)acetamide in concentrated sulfuric acid.
- Stir the reaction mixture at 50°C for 2 hours.
- Cool the reaction to room temperature and pour it into an ice bath to precipitate the product.

- Collect the precipitate by filtration.
- Extract the acidic aqueous solution with a suitable organic solvent (e.g., diethyl ether).
- Purify the crude product by flash column chromatography to yield pure **2-fluoro-6-nitroaniline**.

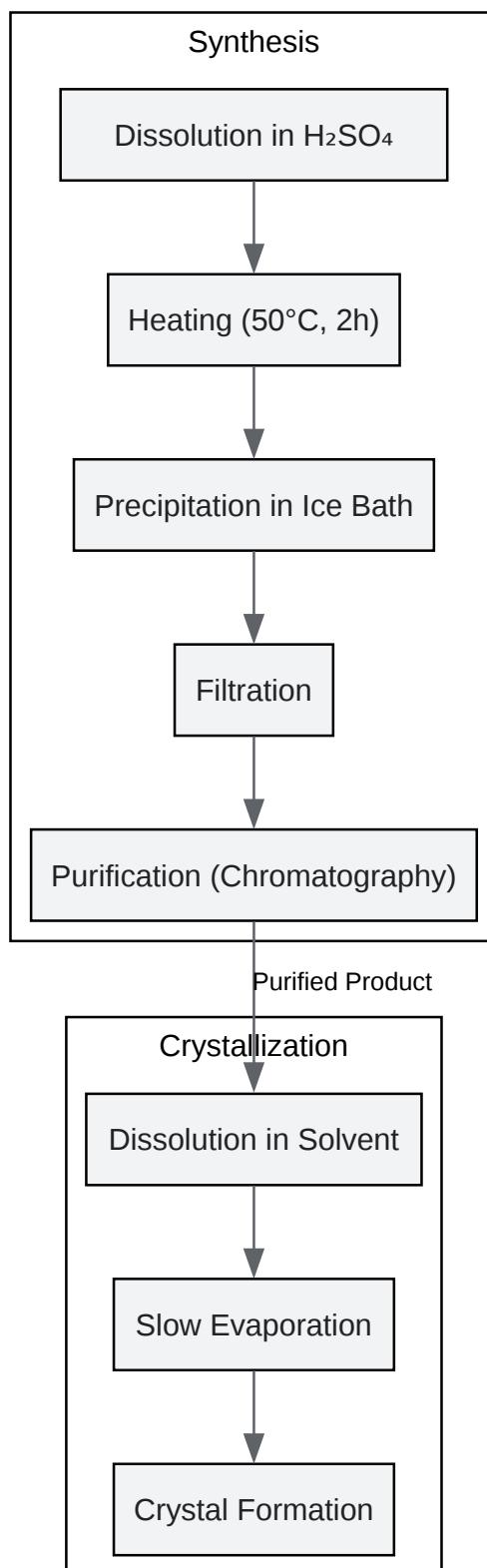
Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in crystal structure determination. Slow evaporation is a widely used and effective technique.[\[14\]](#)

Step-by-Step Protocol:

- Dissolve the purified **2-fluoro-6-nitroaniline** in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane) to create a saturated or near-saturated solution.
- Filter the solution to remove any particulate matter.
- Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
- Store the vial in a vibration-free environment at a constant temperature.
- Monitor the vial for the formation of single crystals over several days to weeks.

The following diagram outlines the workflow for synthesis and crystallization.



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Caption: Workflow for the synthesis and crystallization of **2-fluoro-6-nitroaniline**.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD.

Step-by-Step Protocol:

- Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
- Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate crystal structure.

Conclusion

While the definitive crystal structure of **2-fluoro-6-nitroaniline** remains to be experimentally determined, a comprehensive analysis of its structural analogs provides a strong predictive framework for its molecular conformation and crystal packing. The presence of intramolecular N-H···O and N-H···F hydrogen bonds is highly anticipated, leading to a planar molecular geometry. The supramolecular architecture is expected to be governed by a network of intermolecular hydrogen bonds and potentially π - π stacking interactions. This technical guide provides researchers with the foundational knowledge and experimental protocols necessary to pursue the empirical determination of this crystal structure, which will be a valuable contribution to the fields of medicinal chemistry and materials science.

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